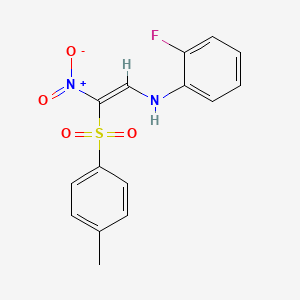![molecular formula C27H25N3O4S B2644692 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide CAS No. 688055-50-7](/img/no-structure.png)
4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide is a useful research compound. Its molecular formula is C27H25N3O4S and its molecular weight is 487.57. The purity is usually 95%.
BenchChem offers high-quality 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Quinazolinone derivatives are synthesized through various chemical reactions, offering a versatile platform for generating biologically active compounds. For instance, novel synthetic routes have been developed for dihydro-5H-oxazolo and oxazinoquinazolinones, showcasing the compound's chemical reactivity and potential for creating diverse molecular structures with unique properties J. Chern et al., 1988.
Antimicrobial and Antiviral Activities
Quinazolinone derivatives have demonstrated significant antimicrobial and antiviral activities. For example, some derivatives showed potent antibacterial and antifungal activities, indicating their potential as new agents in treating infectious diseases M. Nowak et al., 2015; P. Selvam et al., 2007.
Antitumor and Anticancer Properties
Research has also highlighted the antitumor properties of quinazolinone derivatives. Studies indicate their potential in inhibiting cancer cell growth, with some compounds showing high cytotoxicity against various cancer cell lines, suggesting their application in cancer therapy A. Markosyan et al., 2015.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide, which is then coupled with the second intermediate, 4-phenylbutan-2-amine, to form the final product.", "Starting Materials": [ "2,4-dichloro-5-nitrobenzoic acid", "4-phenylbutan-2-amine", "8-hydroxyquinoline", "sodium sulfide", "sodium borohydride", "N,N-dimethylformamide", "triethylamine", "acetic anhydride", "4-aminobenzamide", "4-phenylbutyric acid", "thionyl chloride", "sodium hydroxide", "hydrochloric acid", "ethyl acetate", "water" ], "Reaction": [ "Synthesis of 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide:", "- Synthesize 2,4-dichloro-5-nitrobenzoic acid from 8-hydroxyquinoline and 2,4-dichloro-5-nitrobenzoyl chloride using sodium borohydride as a reducing agent.", "- Synthesize 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide from 2,4-dichloro-5-nitrobenzoic acid, 4-aminobenzamide, and 4-phenylbutyric acid using thionyl chloride as a dehydrating agent and N,N-dimethylformamide and triethylamine as solvents.", "Coupling of 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide with 4-phenylbutan-2-amine:", "- Synthesize 4-phenylbutan-2-amine from 4-phenylbutyric acid using sodium borohydride as a reducing agent.", "- Couple 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide with 4-phenylbutan-2-amine using acetic anhydride as a coupling agent and triethylamine as a catalyst.", "- Purify the final product using a combination of ethyl acetate, water, hydrochloric acid, and sodium hydroxide." ] } | |
Numéro CAS |
688055-50-7 |
Nom du produit |
4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide |
Formule moléculaire |
C27H25N3O4S |
Poids moléculaire |
487.57 |
Nom IUPAC |
4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide |
InChI |
InChI=1S/C27H25N3O4S/c1-17(7-8-18-5-3-2-4-6-18)28-25(31)20-11-9-19(10-12-20)15-30-26(32)21-13-23-24(34-16-33-23)14-22(21)29-27(30)35/h2-6,9-14,17H,7-8,15-16H2,1H3,(H,28,31)(H,29,35) |
Clé InChI |
WADIYRPBMJGZNY-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



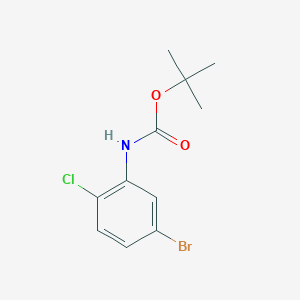
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B2644611.png)
![4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2644612.png)
![2-[(2-chlorobenzyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone O-methyloxime](/img/structure/B2644615.png)
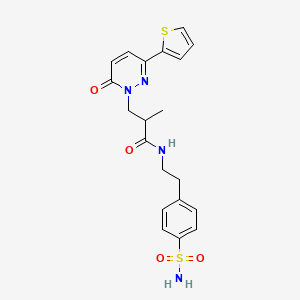

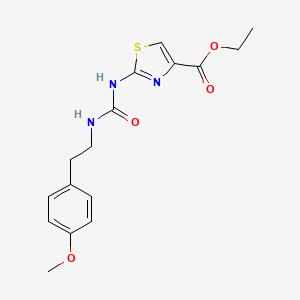
![N1-cyclohexyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2644624.png)
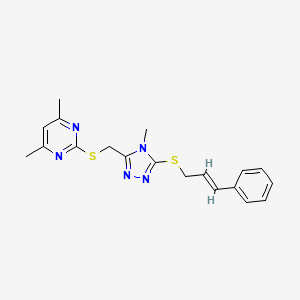
![2-[2-(Azepan-1-yl)-2-oxoethyl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one](/img/structure/B2644626.png)
![2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-fluorophenyl)acetamide](/img/structure/B2644627.png)

![N-(2,3-dimethylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2644629.png)
